N-[(4-Aminophenyl)methyl]adenosine
Description
Properties
IUPAC Name |
2-[6-[(4-aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c18-10-3-1-9(2-4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6,18H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVNAUPWLXPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Displacement of a Halogen at N⁶
The most common method involves displacing a halogen (e.g., chlorine) from 6-chloropurine ribonucleoside with 4-aminobenzylamine. This approach leverages the reactivity of the purine scaffold’s N⁶ position under basic conditions.
Key Steps :
-
Protection of Ribose Hydroxyl Groups :
-
Nucleophilic Substitution :
-
Deprotection and Purification :
Example Reaction :
Direct Alkylation or Amidation
Alternative routes involve direct alkylation or amidation at the N⁶ position without halogen displacement. These methods are less common but explored in specialized cases.
Key Steps :
-
Activation of Adenosine :
-
Coupling Reactions :
Example Reaction :
Reaction Conditions and Optimization
Critical parameters influencing yield and purity include solvent choice, temperature, and reaction time.
Challenges :
-
Byproduct Formation : Uncontrolled side reactions (e.g., O-alkylation) may occur if ribose hydroxyls are unprotected.
-
Low Solubility : Adenosine derivatives often require polar aprotic solvents (e.g., DMF) for dissolution.
Workup and Purification
Post-reaction steps focus on isolating the target compound while minimizing impurities.
Precipitation and Extraction
Chromatographic Purification
-
Column Chromatography : Silica gel or reverse-phase C18 columns separate unreacted starting materials and byproducts.
Example Protocol :
-
Precipitation : Add water to the reaction mixture; filter the precipitate.
-
Washing : Wash with cold ethanol or methanol to remove impurities.
-
Drying : Lyophilize or vacuum-dry to obtain the pure product.
Industrial-Scale Production
Large-scale synthesis adapts laboratory methods with enhanced efficiency and safety.
Key Modifications
Quality Control
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Halogen Displacement | High specificity for N⁶ substitution | Requires ribose protection | 40–70% |
| Direct Alkylation | No protection/deprotection steps needed | Risk of side reactions (e.g., O-alkylation) | 30–50% |
| Amidation via EDCI/HOBt | Efficient for amide bond formation | Sensitive to moisture | 50–65% |
Research Findings and Optimization
Recent studies highlight strategies to improve efficiency:
-
Catalytic Reagents : Copper(I) acetate enhances coupling rates in amidation reactions.
-
Solvent Optimization : DMSO improves solubility of 4-aminobenzylamine, reducing reaction time.
-
Microwave Assistance : Accelerates reactions to 1–2 hours with minimal decomposition.
Data Tables
Table 1: Representative Reaction Conditions
| Reactants | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Chloropurine + 4-Aminobenzylamine | DMF | EDCI, HOBt | 25 | 24 | 65 |
| Adenosine + 4-Aminobenzylamine | DMF | TEA | 60 | 12 | 50 |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminophenyl)methyl]adenosine undergoes various types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and interactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
N-[(4-Aminophenyl)methyl]adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor inhibitors.
Biology: The compound is used to investigate the role of adenosine receptors in various biological processes, including neurotransmission and immune response.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting adenosine receptors, which are implicated in conditions such as cardiovascular diseases and neurological disorders.
Mechanism of Action
N-[(4-Aminophenyl)methyl]adenosine exerts its effects by inhibiting adenosine receptors. It binds to these receptors, preventing the natural ligand (adenosine) from interacting with them. This inhibition can modulate various physiological processes, including neurotransmission, vasodilation, and immune response . The primary molecular targets are the adenosine receptors, and the pathways involved include those related to cyclic AMP (cAMP) signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Adenosine Derivatives
N⁶-[2-(4-Aminophenyl)ethyl]adenosine
- Structural Difference : Replaces the benzyl group with a phenethyl chain.
- Pharmacological Profile: Acts as an A₃ adenosine receptor agonist (vs. the inhibitor activity of N-[(4-Aminophenyl)methyl]adenosine) .
- Functional Impact : The extended alkyl chain may reduce steric hindrance, favoring agonist activity at the A₃ receptor subtype.
5'-N-Ethylcarboxamidoadenosine (NECA)
- Structural Difference : Features an ethylcarboxamide group at the 5′-ribose position.
- Binding Stability: Exhibits lower RMSD fluctuations (3.0–3.7 Å) in molecular dynamics (MD) simulations with TNF-α, indicating stronger conformational stability compared to this compound (6.7–8.7 Å RMSD) .
- Therapeutic Relevance: Broad-spectrum adenosine receptor agonist with applications in cardiovascular and anti-inflammatory research.
APNEA (N⁶-(2-Phenylethyl)adenosine)
- Structural Difference : Phenethyl substituent at N⁶.
- Receptor Selectivity: Binds preferentially to A₃ receptors, contrasting with this compound’s ecto-5′-nucleotidase inhibition .
- ADMET Profile : Both compounds show favorable drug-like properties in silico, including low skin sensitization risk .
N⁶-Cyclohexyladenosine
- Structural Difference : Cyclohexyl group at N⁶.
- Pharmacology : Potent A₁ receptor agonist used in studies of cardiac function and neuroprotection .
- Key Contrast: The cyclohexyl moiety enhances lipophilicity, improving blood-brain barrier penetration compared to the polar 4-aminobenzyl group in this compound.
Functional and Computational Comparisons
Binding Affinity and Selectivity
| Compound | Target | Ki/IC₅₀ (nM) | Docking Score | RMSD (Å) |
|---|---|---|---|---|
| This compound | Rat ecto-5′-nucleotidase | 29 | -6.79 | 6.7–8.7 |
| 5'-N-Ethylcarboxamidoadenosine | TNF-α | N/A | N/A | 3.0–3.7 |
| 2-D08 | SUMOylation | N/A | -7.34 | N/A |
- Docking Scores: this compound forms three hydrogen bonds and one π-π interaction with TNF-α, yielding a docking score of -6.79 . This is weaker than 2-D08 (-7.34), a SUMOylation inhibitor, but stronger than many natural compounds.
- MD Simulations: this compound exhibits higher RMSD fluctuations in TNF-α complexes, suggesting conformational instability compared to 5'-N-Ethylcarboxamidoadenosine .
Structural Modifications and Activity
- 4-Aminophenyl vs. Acetamidophenyl: N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate) (CAS 63554-92-7) introduces a phosphate group and acetamide substitution, altering solubility and likely reducing receptor affinity compared to the parent compound .
Q & A
Q. How can conflicting results from enzyme inhibition assays (e.g., IC50 variability) be reconciled?
Q. What statistical methods are appropriate for analyzing dose-dependent effects in animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
